![molecular formula C21H14O4 B14074161 (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone CAS No. 102184-07-6](/img/structure/B14074161.png)
(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst, facilitating the Fries rearrangement to yield hydroxy benzophenones . Another approach involves the photo-induced rearrangement of arylisoflavones in ethanol under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons
Applications De Recherche Scientifique
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism by which Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Another benzophenone derivative with similar structural features.
(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone: A compound with additional methoxy groups, altering its chemical properties.
Bis(4-hydroxyphenyl)methane:
Uniqueness
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- stands out due to its benzofuranyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives, potentially enhancing its reactivity and application potential.
Propriétés
Numéro CAS |
102184-07-6 |
|---|---|
Formule moléculaire |
C21H14O4 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H14O4/c22-15-9-5-13(6-10-15)20(24)19-17-3-1-2-4-18(17)25-21(19)14-7-11-16(23)12-8-14/h1-12,22-23H |
Clé InChI |
ISFTYVILLCOYSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


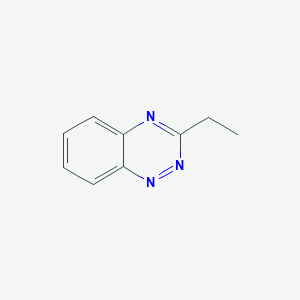
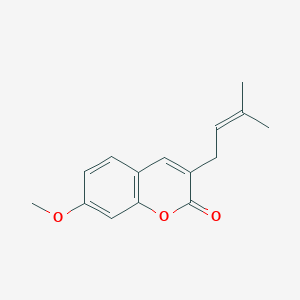

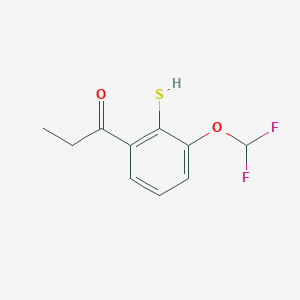
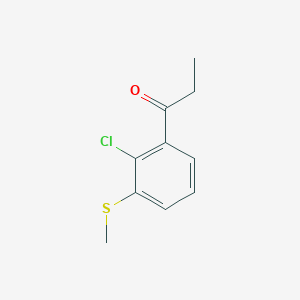
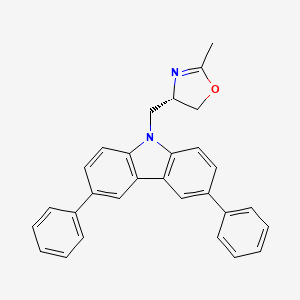
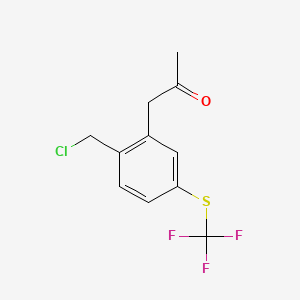
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
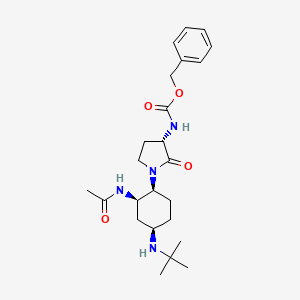
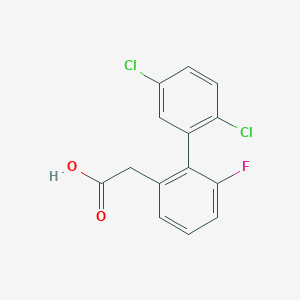
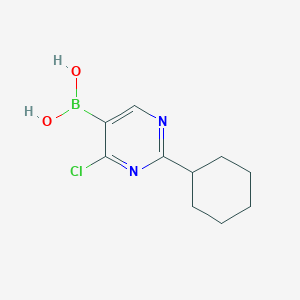
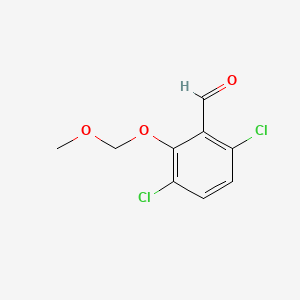
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
![6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol](/img/structure/B14074165.png)
